molecular formula C17H16BrNO5S2 B12617389 N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

Cat. No.: B12617389
M. Wt: 458.4 g/mol
InChI Key: BFGDMSHTHIQEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a synthetic benzamide derivative intended for research and experimental use in laboratory settings. The compound features a benzamide core structure substituted with a 3-bromophenyl group and a tetrahydrothiophene-3-ylsulfonyl moiety in the 1,1-dioxide (sulfone) form. This specific molecular architecture, which incorporates sulfonamide and sulfone functional groups, is often explored in medicinal chemistry for its potential to interact with various biological targets. Similar aromatic sulfonamide derivatives are investigated for their activity against specific enzymes or for their role in signaling pathways . Researchers may utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery projects. Its structural profile suggests potential applications in developing pharmacologically active molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C17H16BrNO5S2

Molecular Weight

458.4 g/mol

IUPAC Name

N-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)sulfonylbenzamide

InChI

InChI=1S/C17H16BrNO5S2/c18-13-4-2-5-14(10-13)19-17(20)12-3-1-6-15(9-12)26(23,24)16-7-8-25(21,22)11-16/h1-6,9-10,16H,7-8,11H2,(H,19,20)

InChI Key

BFGDMSHTHIQEID-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Biological Activity

N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a bromophenyl group and a tetrahydrothiophene sulfonyl moiety. The synthesis typically involves multi-step processes that include the formation of the benzamide backbone followed by the introduction of the sulfonyl and bromophenyl groups.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the context of Alzheimer's disease. The inhibition of these enzymes can potentially mitigate the progression of neurodegenerative disorders by reducing the levels of neurotoxic amyloid-beta peptides.

Table 1: Inhibitory Activity of this compound

EnzymeIC50 Value (µM)Reference
AChE0.056
BACE19.01

The IC50 values indicate that the compound exhibits potent inhibitory activity against AChE, comparable to established inhibitors like donepezil.

The mechanism by which this compound inhibits these enzymes involves binding interactions that stabilize the enzyme structure, thereby reducing its flexibility and activity. Molecular modeling studies suggest that this compound may induce conformational changes in AChE that hinder its enzymatic function.

Case Studies

A notable study focused on a series of benzamide derivatives, including this compound, where various substitutions were tested for their effects on enzyme inhibition. The results demonstrated that specific structural modifications significantly enhanced inhibitory potency against both AChE and BACE1.

Comparative Analysis

Table 2: Comparative IC50 Values of Related Compounds

Compound NameAChE IC50 (µM)BACE1 IC50 (µM)
N-(3-bromophenyl)-...0.0569.01
Donepezil0.046N/A
QuercetinN/A4.89

This comparative analysis underscores the potential of this compound as a promising candidate for further development in treating Alzheimer's disease.

Comparison with Similar Compounds

AK-7 [N-(3-Bromophenyl)-3-((Hexahydro-1H-Azepin-1-yl)Sulfonyl)Benzamide]

Key Differences :

  • Sulfonyl Group : AK-7 contains a hexahydroazepine (7-membered ring) sulfonyl group instead of the 5-membered tetrahydrothiophene dioxide sulfonyl.
  • Biological Activity: AK-7 is a potent AMPK activator with additional roles in inhibiting adipocyte differentiation, mTOR, and HSP90.

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-Fluorophenyl)Furan-2-yl]Methyl}-3-Methoxybenzamide

Key Differences :

  • Substituents : This analog has a 3-methoxybenzamide core and a furan-2-ylmethyl group linked to the sulfonamide nitrogen. The 4-fluorophenyl substituent on the furan may enhance target selectivity for inflammatory pathways.
  • Activity : The fluorophenyl-furan moiety could improve binding to targets like cyclooxygenase (COX) or TNF-α, distinguishing it from the bromophenyl-containing target compound .

Indapamide Derivatives (e.g., 4-Chloro-N-(2-Methyl-2,3-Dihydroindol-1-yl)-3-Sulfamoylbenzamide)

Key Differences :

  • Core Structure : Indapamide derivatives feature a sulfamoyl group (SO₂NH₂) instead of a sulfonamide-linked heterocycle.
  • Activity : These compounds are pro-apoptotic agents, likely targeting Bcl-2 family proteins or caspase pathways. The dihydroindole group may facilitate DNA intercalation, a mechanism less relevant to the target compound .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activities Source
N-(3-Bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide ~432.3 (calc.) 3-Bromophenyl, tetrahydrothiophene dioxide Potential AMPK/mTOR modulation (inferred) N/A
AK-7 452.3 3-Bromophenyl, hexahydroazepine sulfonyl AMPK activation, HSP90 inhibition
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 515.5 4-Fluorophenyl-furan, 3-methoxybenzamide Anti-inflammatory (hypothesized)
Indapamide derivatives (e.g., Compound 1–20 in ) ~450–550 Sulfamoyl, dihydroindole Pro-apoptotic, anticancer

Mechanistic and Pharmacokinetic Insights

  • Bromophenyl vs. Fluorophenyl : The bromine atom’s larger size and lower electronegativity (vs. fluorine) could alter binding kinetics in hydrophobic pockets, favoring interactions with kinases or nuclear receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.